molecular formula C6H2Cl2F3N B1400692 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine CAS No. 1374659-39-8

2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine

Cat. No. B1400692
CAS RN: 1374659-39-8
M. Wt: 215.98 g/mol
InChI Key: QVEUGAUQNBOLML-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine is a chemical compound with the molecular formula C6HCl2F2N . It is used in laboratory settings for the synthesis of various substances .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine consists of a pyridine ring with two chlorine atoms, two fluorine atoms, and a difluoromethyl group attached to it .


Chemical Reactions Analysis

Trifluoromethylpyridines, including 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine include a predicted boiling point of 271.0±35.0 °C and a predicted density of 1.406±0.06 g/cm3 .

Scientific Research Applications

1. Structural Manifolds from a Common Precursor

Schlosser and Bobbio (2002) demonstrated the versatility of halopyridines, including compounds like 2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine, in creating a range of structural manifolds. They highlighted the ability to convert these halopyridines into various pyridinecarboxylic acids and iodopyridines, showcasing their potential in synthetic chemistry (Schlosser & Bobbio, 2002).

2. Synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol

Zhi-yuan (2010) focused on synthesizing 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, starting from similar compounds. The research involved amine and hydroxy substitution processes and highlighted the mechanism of keto-enol tautomerism in these reactions (Mi Zhi-yuan, 2010).

3. Fluorine-18 Labelling for Medical Imaging

Carroll, Nairne, and Woodcraft (2007) explored the application of fluoropyridines, including 2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine, in medical imaging. They noted its use in positron emission tomography, especially for introducing fluorine-18 in stable positions on the pyridine ring (Carroll, Nairne, & Woodcraft, 2007).

4. Efficient Synthesis in Organic Chemistry

Lee et al. (2007) documented the efficient synthesis of 2,6-dichloro-5-fluoronicotinoylacetate using 2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine. This showcases its utility in simplifying complex synthetic processes in organic chemistry (Lee et al., 2007).

5. Synthesis of Pyridine Derivatives

Fang (2008) described an improved process for synthesizing pyridine derivatives, starting from related compounds like 2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine. This research underlines its importance in the development of new pyridine-based chemicals (Fang, 2008).

6. Novel Synthesis of 1,2,3-Triazoles

Zhong and Guo (2010) utilized halopyridines, including 2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine, for the novel synthesis of 1,2,3-triazoles. Their work highlights its role in facilitating new chemical reactions and creating diverse molecular structures (Zhong & Guo, 2010).

Safety and Hazards

2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine is classified as Acute toxicity, Oral (Category 3), H301 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and can cause skin irritation and serious eye irritation .

Future Directions

Trifluoromethylpyridines, including 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. Therefore, it is expected that the demand for trifluoromethylpyridines will continue to increase .

properties

IUPAC Name

2,6-dichloro-3-(difluoromethyl)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3N/c7-4-2(6(10)11)1-3(9)5(8)12-4/h1,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEUGAUQNBOLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239278
Record name 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1374659-39-8
Record name 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374659-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-3-(difluoromethyl)-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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